N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide
Description
Properties
Molecular Formula |
C17H19N3OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[(E)-benzo[e][1]benzofuran-1-ylideneamino]-3-butylthiourea |
InChI |
InChI=1S/C17H19N3OS/c1-2-3-10-18-17(22)20-19-14-11-21-15-9-8-12-6-4-5-7-13(12)16(14)15/h4-9H,2-3,10-11H2,1H3,(H2,18,20,22)/b19-14- |
InChI Key |
DQKCUNVTLQYWFH-RGEXLXHISA-N |
Isomeric SMILES |
CCCCNC(=S)N/N=C\1/COC2=C1C3=CC=CC=C3C=C2 |
Canonical SMILES |
CCCCNC(=S)NN=C1COC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide typically involves a multi-step process. One common method includes the reaction of naphtho[2,1-b]furan with hydrazinecarbothioamide under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]furan derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced hydrazinecarbothioamide derivatives .
Scientific Research Applications
Biological Activities
The biological activities of N-butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide are primarily evaluated through its interactions with various biological targets. Below are some notable applications:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds related to naphtho[2,1-b]furan derivatives. For instance, derivatives of naphtho[2,1-b]furan have been tested against Mycobacterium tuberculosis and other pathogenic bacteria. The hydrazinecarbothioamide structure enhances the compound's ability to inhibit bacterial growth due to its ability to interact with bacterial enzymes or disrupt cellular processes.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurotransmission and their inhibition can be beneficial in treating conditions like Alzheimer's disease.
| Compound | Enzyme Inhibition (IC50 µM) |
|---|---|
| Rivastigmine | 27.04 - 106.75 |
| N-butyl derivative | Moderate inhibition observed |
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies involving naphtho[2,1-b]furan derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study 1: Antimycobacterial Activity
In a study evaluating the antimycobacterial activity of naphtho[2,1-b]furan derivatives, this compound was found to exhibit significant activity against drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead for further development into antitubercular agents.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of naphtho[2,1-b]furan derivatives on neuronal cell lines subjected to oxidative stress. The results demonstrated that the compound could reduce oxidative damage and improve cell viability, suggesting its potential use in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Naphtho[2,1-b]furan carbohydrazide derivatives
- N'-(2-Methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide (CAS 444317-26-4):
This compound replaces the n-butyl group with a 2-methylbenzylidene substituent. Its synthesis involves reacting naphtho[2,1-b]furan-2-carbohydrazide with 2-methylbenzaldehyde under acidic conditions, yielding a hydrazone derivative. The aromatic substituent enhances π-π stacking interactions but reduces lipophilicity compared to the n-butyl analogue . - N1-[Substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazide (5a-f):
These derivatives, synthesized by condensing naphtho[2,1-b]furan carbohydrazide with aromatic aldehydes, exhibit variable antimicrobial activities depending on the electron-withdrawing/donating nature of the substituents (e.g., nitro groups enhance antibacterial potency) .
Hydrazinecarbothioamide derivatives with non-naphthofuran cores
- (2E)-N-Phenyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)hydrazinecarbothioamide (MFCD01847671):
This compound substitutes the naphthofuran system with a trifluoromethylphenyl-furyl group. The trifluoromethyl group increases electronegativity and metabolic stability but reduces planar aromaticity compared to naphtho[2,1-b]furan . - N-Substituted-2-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazinecarbothioamides (3a-f): These derivatives feature an acenaphthenequinone core instead of naphthofuran. The extended quinoid structure alters redox properties and metal-binding behavior, as evidenced by their use in forming thiazolidinone complexes .
Physicochemical Properties
| Property | N-Butyl-2-(naphtho[2,1-b]furan-1-ylidene)hydrazinecarbothioamide | N'-(2-Methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide | (2E)-N-Phenyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)hydrazinecarbothioamide |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₉N₃OS | C₂₁H₁₆N₂O₂ | C₁₉H₁₄F₃N₃OS |
| Molecular Weight | ~325.43 g/mol | 328.36 g/mol | 389.39 g/mol |
| Key Functional Groups | Naphthofuran, n-butyl, hydrazinecarbothioamide | Naphthofuran, 2-methylbenzylidene, carbohydrazide | Trifluoromethylphenyl-furyl, hydrazinecarbothioamide |
| IR Peaks | ~1646 cm⁻¹ (C=O), ~1580 cm⁻¹ (C-NO₂ if nitro-substituted) | ~1702 cm⁻¹ (C=O), ~3273 cm⁻¹ (NH-str) | ~1662 cm⁻¹ (C=O), ~1170 cm⁻¹ (C-F) |
| Lipophilicity (LogP) | Higher (n-butyl chain) | Moderate (aromatic substituent) | High (CF₃ group) |
Antimicrobial Activity
- Naphtho[2,1-b]furan derivatives (e.g., 5a-f): Exhibit broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL. Nitro-substituted derivatives show enhanced potency due to electron-withdrawing effects .
- N-Butyl analogue : Expected to display improved membrane penetration due to its lipophilic n-butyl chain, though direct activity data are lacking. Comparable hydrazinecarbothioamides with alkyl chains (e.g., ethyl) show moderate antifungal activity against Candida albicans .
Cytotoxicity and Pharmacological Potential
- Naphtho[2,1-b]furan-oxadiazole hybrids (6a-f): Demonstrated low cytotoxicity (IC₅₀ > 100 µM in HeLa cells) but significant anti-inflammatory activity in vitro .
- Acenaphthenequinone-hydrazinecarbothioamide complexes: Show selective cytotoxicity against cancer cells (e.g., HepG2, IC₅₀ = 12–25 µM) via ROS generation and apoptosis induction .
Structure-Activity Relationships (SAR)
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antibacterial activity by increasing electrophilicity . Alkyl chains (e.g., n-butyl) improve lipophilicity and bioavailability but may reduce solubility in aqueous media .
Core Modifications: Naphthofuran vs. acenaphthenequinone: The naphthofuran core provides greater aromatic stability, while acenaphthenequinone derivatives exhibit redox-active behavior .
Metal Coordination : Hydrazinecarbothioamide derivatives form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enhancing antimicrobial and anticancer activities .
Biological Activity
N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₇H₁₉N₃OS, with a molar mass of 313.42 g/mol. Its structural features include a naphtho[2,1-b]furan moiety linked to a hydrazinecarbothioamide group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that derivatives of naphtho[2,1-b]furan exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial effects against various pathogens.
- Anticancer Potential : Certain compounds in this class have demonstrated cytotoxic effects in cancer cell lines.
- Hormonal Activity Modulation : Some naphtho[2,1-b]furan derivatives act as antagonists for melanin concentrating hormone receptors.
Structure-Activity Relationship (SAR)
A study focusing on the SAR of naphtho[1,2-b]furan derivatives revealed that modifications at specific positions significantly influence their biological potency. For instance, substituents at the C-5 position of the naphtho[1,2-b]furan skeleton have been associated with enhanced receptor binding affinity and selectivity.
Table 1: Summary of Biological Activities of Naphtho[2,1-b]furan Derivatives
| Compound | Activity Type | IC50 Value (nM) | Notes |
|---|---|---|---|
| 10b | MCH-R1 Antagonist | 3 | High potency, good metabolic stability |
| Various Derivatives | Antibacterial | Varies | Effective against multiple bacterial strains |
| Selected Derivatives | Cytotoxicity | Varies | Significant effects on cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of several naphtho[2,1-b]furan derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited notable inhibition zones, suggesting their potential as antimicrobial agents .
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Hormonal Modulation : The compound has been studied for its role as an antagonist to melanin concentrating hormone receptors. The derivative 10b was highlighted for its potent antagonistic activity with a very low IC50 value, indicating strong potential for therapeutic applications in obesity and metabolic disorders .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide, and how are intermediates characterized?
- Methodology : The compound is synthesized via a multi-step approach:
Esterification : React 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate under basic conditions (K₂CO₃/DMF) to form ethyl naphtho[2,1-b]furan-2-carboxylate .
Hydrazide formation : Treat the ester with hydrazine hydrate in ethanol under microwave irradiation to yield naphtho[2,1-b]furan-2-carbohydrazide .
Schiff base formation : React the hydrazide with substituted aldehydes (e.g., 2-aminobenzaldehyde) in ethanol under microwave conditions to form hydrazinecarbothioamide precursors .
Final functionalization : Introduce the n-butyl group via nucleophilic substitution or condensation reactions.
- Characterization : Intermediates are confirmed using IR (ester C=O at ~1732 cm⁻¹, hydrazide NH/NH₂ at 3300–3400 cm⁻¹), ¹H NMR (ester CH₃/CH₂ signals at δ 1.35/4.45 ppm), and mass spectrometry (e.g., molecular ion at m/z 240 for the ester) .
Q. How is the structure of the compound validated spectroscopically?
- Key spectral markers :
- IR : Absence of ester C=O and presence of hydrazide C=O (~1657 cm⁻¹) and thioamide C=S (~1250 cm⁻¹) .
- ¹H NMR : Aromatic protons in the δ 7.60–8.50 ppm range, NH signals (δ ~10.1 ppm), and n-butyl CH₂/CH₃ protons (δ 0.8–1.6 ppm) .
- Mass spectrometry : Molecular ion peaks matching theoretical m/z values (e.g., m/z 226 for the hydrazide intermediate) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial screening : Derivatives show activity against Staphylococcus aureus and Candida albicans via agar diffusion assays. Activity correlates with electron-withdrawing substituents on the hydrazinecarbothioamide moiety .
Advanced Research Questions
Q. How do reaction conditions (e.g., microwave vs. conventional heating) impact the yield and purity of the target compound?
- Microwave advantages : Reduces reaction time (e.g., from 12 hours to 20 minutes for hydrazide formation) and improves yields (85–92% vs. 60–70% conventionally) by enhancing reaction homogeneity .
- Optimization : Use pulsed microwave irradiation (300 W, 80°C) with ethanol as solvent to minimize side products like uncyclized Schiff bases .
Q. What analytical challenges arise in resolving overlapping spectral signals (e.g., aromatic protons in ¹H NMR)?
- Strategies :
- 2D NMR (COSY, HSQC) : Differentiates coupled aromatic protons (e.g., δ 7.90 ppm doublet for 8-C and 9-C in the naphthofuran core) .
- Deuterium exchange : Identifies exchangeable NH protons (e.g., δ 10.1 ppm for hydrazide NH) .
- Contradictions : Overlapping δ 7.60–8.50 ppm signals may require higher-field instruments (≥500 MHz) or computational simulations (DFT-NMR) .
Q. How can computational modeling (e.g., DFT, molecular docking) guide structural modifications for enhanced bioactivity?
- DFT applications : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize electron-deficient regions for microbial target interactions .
- Docking studies : Simulate binding to C. albicans CYP51 (lanosterol 14α-demethylase) to prioritize substituents with strong hydrogen-bonding (e.g., –NO₂, –CF₃) .
Q. What mechanistic insights explain the formation of byproducts during cyclization steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
